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Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

Cat. No.: B1305949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2-
Phenylthiazol-4-yl)methanol as a versatile building block in organic synthesis. The focus is on

its utility in generating a variety of derivatives with potential therapeutic applications, particularly

in the fields of oncology and mycology.

Introduction to (2-Phenylthiazol-4-yl)methanol as a
Building Block
(2-Phenylthiazol-4-yl)methanol is a heterocyclic compound featuring a phenyl-substituted

thiazole ring with a primary alcohol functional group. This unique combination of a biologically

active thiazole core and a reactive hydroxyl group makes it an attractive starting material for the

synthesis of a diverse range of derivatives. The thiazole ring is a key pharmacophore found in

numerous FDA-approved drugs and clinical candidates, known to exhibit a wide spectrum of

biological activities including antifungal, anticancer, and anti-inflammatory properties.[1] The

hydroxyl group on the methanol substituent at the 4-position of the thiazole ring serves as a

convenient handle for various chemical transformations, allowing for the introduction of diverse

functional groups and the exploration of structure-activity relationships (SAR).

Synthetic Applications

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1305949?utm_src=pdf-interest
https://www.benchchem.com/product/b1305949?utm_src=pdf-body
https://www.benchchem.com/product/b1305949?utm_src=pdf-body
https://www.benchchem.com/product/b1305949?utm_src=pdf-body
https://www.benchchem.com/product/b1305949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539600/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2-Phenylthiazol-4-yl)methanol is a versatile precursor for the synthesis of various classes of

compounds, including esters, ethers, and halides. These derivatives can then be further

elaborated to generate more complex molecules with potential therapeutic value.

Synthesis of (2-Phenylthiazol-4-yl)methyl Esters
Esterification of (2-Phenylthiazol-4-yl)methanol with various carboxylic acids can be achieved

through standard methods such as Fischer esterification. These ester derivatives are of interest

as potential prodrugs or as compounds with modified pharmacokinetic properties.

Synthesis of (2-Phenylthiazol-4-yl)methyl Ethers
The hydroxyl group can be converted to an ether linkage via reactions like the Williamson ether

synthesis. This allows for the introduction of a wide range of alkyl or aryl substituents, which

can significantly impact the biological activity of the resulting molecule.

Synthesis of 4-(Halomethyl)-2-phenylthiazoles
Conversion of the primary alcohol to a halide, such as a chloride, provides a reactive

intermediate that can be used in various nucleophilic substitution reactions to introduce a wide

array of functional groups.

Biological Activities of 2-Phenylthiazole Derivatives
Derivatives of the 2-phenylthiazole scaffold have shown significant promise as both antifungal

and anticancer agents.

Antifungal Activity
Several 2-phenylthiazole derivatives have demonstrated potent antifungal activity, particularly

against pathogenic yeasts like Candida albicans.[1][2] The primary mechanism of action for

many of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase

(CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component

of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal

cell death.[1]
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The 2-phenylthiazole scaffold is also present in compounds with significant anticancer

properties. One of the key signaling pathways implicated in the anticancer activity of these

derivatives is the PI3K/Akt pathway.[3][4][5] This pathway is a critical regulator of cell growth,

proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many

human cancers.[3][5] Certain 5-phenylthiazol-2-amine derivatives have been shown to inhibit

the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

[3][4]

Quantitative Data
The following tables summarize the biological activity of representative 2-phenylthiazole

derivatives.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida albicans

Compound MIC (µg/mL) Reference

Phenylthiazole Derivative 1 1-16 [1]

Phenylthiazole Derivative 2 0.125-0.5 [1]

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives
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Compound Cell Line IC50 (µM) Reference

5-Phenylthiazol-2-

amine Derivative 1

H446 (Small Cell Lung

Cancer)

Not specified, but

showed obvious

antitumor activity

[3]

5-Phenylthiazol-2-

amine Derivative 2

H446 (Small Cell Lung

Cancer)

Not specified, but

showed obvious

antitumor activity

[3]

Substituted 2-

phenylthiazole-4-

carboxamide

Caco-2 (Colorectal

Cancer)
< 10 µg/mL [6]

Substituted 2-

phenylthiazole-4-

carboxamide

HT-29 (Colon Cancer) < 10 µg/mL [6]

Substituted 2-

phenylthiazole-4-

carboxamide

T47D (Breast Cancer) < 10 µg/mL [6]

Experimental Protocols
The following are detailed, representative protocols for the synthesis of various derivatives from

(2-Phenylthiazol-4-yl)methanol. These protocols are based on established synthetic

methodologies and may require optimization for specific substrates.

Protocol 1: Synthesis of (2-Phenylthiazol-4-yl)methyl
Acetate (Esterification)
This protocol describes a standard Fischer esterification.

Materials:

(2-Phenylthiazol-4-yl)methanol

Acetic acid (glacial)
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Sulfuric acid (concentrated)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate

Ethyl acetate

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a solution of (2-Phenylthiazol-4-yl)methanol (1.0 g, 5.23 mmol) in acetic acid (20 mL),

add 3-4 drops of concentrated sulfuric acid.

Heat the reaction mixture to reflux for 4 hours.

Cool the mixture to room temperature and pour it into ice water (50 mL).

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20

mL) and then with brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude product.

Purify the crude product by column chromatography on silica gel to yield (2-Phenylthiazol-4-

yl)methyl acetate.

Expected Yield: ~80-90% (based on general Fischer esterification yields).
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Protocol 2: Synthesis of 4-(Methoxymethyl)-2-
phenylthiazole (Etherification)
This protocol is an adaptation of the Williamson ether synthesis.

Materials:

(2-Phenylthiazol-4-yl)methanol

Sodium hydride (60% dispersion in mineral oil)

Methyl iodide

Anhydrous tetrahydrofuran (THF)

Ammonium chloride (saturated aqueous solution)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate

Diethyl ether

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a stirred suspension of sodium hydride (0.25 g, 6.28 mmol, 60% dispersion) in anhydrous

THF (15 mL) at 0 °C, add a solution of (2-Phenylthiazol-4-yl)methanol (1.0 g, 5.23 mmol)

in anhydrous THF (10 mL) dropwise.

Allow the mixture to warm to room temperature and stir for 30 minutes.
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Cool the mixture back to 0 °C and add methyl iodide (0.4 mL, 6.28 mmol) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution

(10 mL).

Extract the mixture with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield 4-

(methoxymethyl)-2-phenylthiazole.

Expected Yield: ~70-85% (based on general Williamson ether synthesis yields).

Protocol 3: Synthesis of 4-(Chloromethyl)-2-
phenylthiazole (Halogenation)
This protocol describes the conversion of the alcohol to a chloride using thionyl chloride.

Materials:

(2-Phenylthiazol-4-yl)methanol

Thionyl chloride

Dichloromethane (anhydrous)

Pyridine (optional, as a base)

Saturated sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Dissolve (2-Phenylthiazol-4-yl)methanol (1.0 g, 5.23 mmol) in anhydrous dichloromethane

(20 mL) in a round-bottom flask and cool to 0 °C.

Slowly add thionyl chloride (0.5 mL, 6.80 mmol) dropwise to the stirred solution. A small

amount of pyridine can be added as a catalyst and acid scavenger.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction by TLC.

Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium

bicarbonate solution to neutralize the excess thionyl chloride and acid.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium

sulfate.

Filter and concentrate under reduced pressure to yield 4-(chloromethyl)-2-phenylthiazole.

Expected Yield: >90% (based on similar transformations).
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Chemical Transformations Derivative Classes
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Caption: Synthetic pathways from (2-Phenylthiazol-4-yl)methanol.
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Caption: Inhibition of the PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

2. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-
Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal
Agents - PMC [pmc.ncbi.nlm.nih.gov]

3. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with
Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date -
PMC [pmc.ncbi.nlm.nih.gov]

6. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives
Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: (2-Phenylthiazol-4-
yl)methanol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305949#using-2-phenylthiazol-4-yl-methanol-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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